1,1,2-Trimethylcyclopentane

Thermophysical property characterization Distillation process design Chromatographic separation

Procure 1,1,2-Trimethylcyclopentane for unambiguous results. Its specific substitution pattern yields a unique boiling point (113.75 °C) vs. isomers like 1,1,3-trimethylcyclopentane (ΔTboil ≈ 8.7 °C). This prevents calibration errors in GC analysis and avoids confounding variables in jet fuel synthesis. Ensure your research integrity with the pure, defined isomer.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 4259-00-1
Cat. No. B1633513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trimethylcyclopentane
CAS4259-00-1
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC1CCCC1(C)C
InChIInChI=1S/C8H16/c1-7-5-4-6-8(7,2)3/h7H,4-6H2,1-3H3
InChIKeyWINCSBAYCULVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Trimethylcyclopentane (CAS 4259-00-1): Technical Baseline for Scientific Procurement


1,1,2-Trimethylcyclopentane (CAS 4259-00-1) is a saturated C8H16 cycloalkane featuring a cyclopentane ring with methyl substituents at the 1,1,2-positions [1]. This specific substitution pattern distinguishes it from other trimethylcyclopentane isomers and from alternative C8 cycloalkanes such as ethylcyclohexane or propylcyclopentane. Its experimentally determined normal boiling point is 386.90 K (113.75 °C), with a melting point of 251.20 K (-21.95 °C) [2]. As a naphthenic hydrocarbon, it serves as a feedstock for advanced jet fuel synthesis and as a reference compound in thermodynamic and analytical studies [3].

Why Generic Substitution Fails for 1,1,2-Trimethylcyclopentane (4259-00-1) in Research and Industrial Applications


Substituting 1,1,2-trimethylcyclopentane with a generic 'trimethylcyclopentane' mixture or a different C8 cycloalkane introduces significant variability in physical properties and chemical behavior that cannot be resolved through simple specification adjustments. The 1,1,2-substitution pattern yields a unique combination of boiling point, density, and vapor pressure that differs measurably from isomers such as 1,1,3-trimethylcyclopentane (ΔTboil ≈ 8.7 °C) and 1,2,3-trimethylcyclopentane (ΔTboil ≈ 4.3 °C) [1]. In catalytic dehydrodimerization processes for jet fuel synthesis, the specific ring substitution influences reaction kinetics and product distribution, with alkylcyclopentanes bearing tertiary carbons exhibiting distinct reactivity profiles compared to alkylcyclohexanes [2]. For analytical method development, chromatographic retention time shifts of up to several minutes have been documented between trimethylcyclopentane positional isomers, rendering generic calibration standards inadequate [3].

Quantitative Differential Evidence: 1,1,2-Trimethylcyclopentane vs. Closest Analogs


Boiling Point Differentiation: 1,1,2- vs. 1,1,3-Trimethylcyclopentane

The normal boiling point of 1,1,2-trimethylcyclopentane is 386.90 K (113.75 °C) [1], whereas 1,1,3-trimethylcyclopentane boils at 378.05 K (104.90 °C) . The 8.85 °C difference in boiling point arises from differences in molecular symmetry and intermolecular packing efficiency between the 1,1,2 and 1,1,3 substitution patterns.

Thermophysical property characterization Distillation process design Chromatographic separation

Density Comparison: 1,1,2-Trimethylcyclopentane vs. Propylcyclopentane

1,1,2-Trimethylcyclopentane has a predicted density of 0.8 ± 0.1 g/cm³ . In contrast, propylcyclopentane (n-propylcyclopentane) exhibits a measured density of 0.77633 g/cm³ at 20 °C [1]. The approximately 3% higher density of the trimethylcyclopentane reflects its more compact, branched cyclic structure compared to the n-propyl-substituted ring.

Fuel density specifications Solvent formulation Mass balance calculations

Vapor Pressure Differentiation: 1,1,2- vs. 1,2,3-Trimethylcyclopentane

At 25 °C, 1,1,2-trimethylcyclopentane exhibits a vapor pressure of 27.0 ± 0.1 mmHg . The isomer 1,2,3-trimethylcyclopentane shows a lower vapor pressure of 21.8 ± 0.1 mmHg under identical conditions , indicating that the 1,1,2-substituted isomer is approximately 24% more volatile at ambient temperature.

Volatility assessment Emission modeling Vapor-liquid equilibrium

Boiling Point Comparison with C8 Cycloalkane Alternatives

1,1,2-Trimethylcyclopentane boils at 113.75 °C [1]. Alternative C8 cycloalkanes exhibit markedly different boiling points: ethylcyclohexane boils at 130-132 °C [2], and propylcyclopentane boils at 131 °C [3]. The boiling point of 1,1,2-trimethylcyclopentane is approximately 17 °C lower than these linear-alkyl-substituted C8 cycloalkanes.

Solvent selection Distillation cut identification Process temperature optimization

Process Relevance: Alkylcyclopentanes as Feedstock for Advanced Jet Fuel Synthesis

Alkylcyclopentanes including 1,1,2-trimethylcyclopentane undergo acid-catalyzed dehydrodimerization at 0-50 °C in the presence of C5-C8 olefins to yield primarily di-, tri-, and tetramethyldecalins [1]. This process converts monocyclic C8 naphthenes into bicyclic C16-C20 hydrocarbons with significantly enhanced density and volumetric heat of combustion for jet fuel applications. While quantitative conversion yields for the specific 1,1,2-isomer have not been reported in head-to-head comparisons, the patent literature explicitly identifies lower alkyl cyclopentanes (C1-C3 alkyl groups) as preferred substrates for this transformation [2].

High-energy-density fuel Catalytic dehydrodimerization Naphthenic fuel components

Optimized Application Scenarios for 1,1,2-Trimethylcyclopentane (4259-00-1) in Research and Industry


Analytical Reference Standard for Isomer-Specific Chromatographic Method Development

The 8.85 °C boiling point difference between 1,1,2- and 1,1,3-trimethylcyclopentane translates to distinct gas chromatographic retention times, with the 1,1,2-isomer eluting later on nonpolar columns due to its higher boiling point. Researchers developing methods for complex hydrocarbon mixtures should procure the pure 1,1,2-isomer rather than a mixed isomer standard to establish accurate retention time windows and calibration curves [1]. The compound's well-characterized melting point (251.20 K) also provides a reliable reference for differential scanning calorimetry instrument validation [2].

Model Substrate for High-Energy-Density Jet Fuel Synthesis Studies

In catalytic dehydrodimerization research targeting advanced jet fuels, 1,1,2-trimethylcyclopentane serves as a structurally defined C8 naphthene substrate [1]. The presence of a quaternary carbon at the 1-position (geminal dimethyl substitution) creates a unique steric environment that influences acid-catalyzed ring-opening and oligomerization pathways. Studies using this pure isomer can isolate the effects of methyl substitution pattern on product selectivity, enabling rational catalyst and process optimization without the confounding variables introduced by isomer mixtures [2].

Calibration and Validation in Thermophysical Property Measurements

With its precisely measured normal boiling point (386.90 ± 0.02 K), melting point (251.20 K), and vapor pressure (27.0 mmHg at 25 °C), 1,1,2-trimethylcyclopentane is suitable as a secondary standard for calibrating ebulliometers, vapor pressure apparatus, and DSC instruments [1]. Its 24% higher vapor pressure compared to 1,2,3-trimethylcyclopentane at 25 °C provides a measurable differential that can validate the sensitivity and accuracy of vapor pressure measurement systems across the 20-30 mmHg range [2].

Fuel Component Research Targeting Volumetric Energy Density Enhancement

The ~3% higher density of 1,1,2-trimethylcyclopentane (0.8 g/cm³) relative to linear-alkyl C8 cycloalkanes such as propylcyclopentane (0.776 g/cm³) makes it a candidate for studies investigating the relationship between molecular branching and volumetric energy density [1]. In high-performance fuel formulation, each 1% increase in fuel density correlates with increased vehicle range for volume-limited platforms such as missiles, drones, and spacecraft. Procurement of the pure isomer ensures that observed property improvements can be unambiguously attributed to the 1,1,2-substitution pattern rather than to undefined isomer distributions [2].

Technical Documentation Hub

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